
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is known for its use as a non-protonic polar solvent in various chemical reactions. This compound is characterized by its ability to dissolve a wide range of organic and inorganic substances, making it valuable in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 1,3-dimethylurea with formaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the acidic environment.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1,3-dimethyltetrahydropyrimidin-2(1H)-one.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving strong bases or nucleophiles.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein conformations.
Medicine: It is investigated for its potential use in drug delivery systems, where its solvent properties can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins, where it acts as a solvent and stabilizer.
Mécanisme D'action
The mechanism of action of 1,3-dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is primarily related to its solvent properties. It interacts with various molecular targets through hydrogen bonding and dipole-dipole interactions. These interactions facilitate the dissolution of both polar and non-polar substances, making it an effective solvent in a wide range of chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Another non-protonic polar solvent with similar properties.
N,N-Dimethylformamide: A widely used solvent in organic synthesis, known for its high polarity.
Dimethyl sulfoxide: A polar aprotic solvent with excellent solvating properties.
Uniqueness
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is unique due to its combination of high polarity and low toxicity compared to other solvents like N,N-dimethylformamide and dimethyl sulfoxide. Its ability to stabilize reactive intermediates and facilitate high-yield reactions makes it particularly valuable in organic synthesis.
Propriétés
Formule moléculaire |
C6H13ClN2O |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H |
Clé InChI |
AAPOOKPXKPJABF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(C1=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


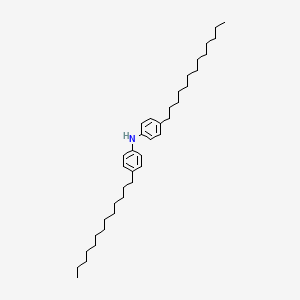
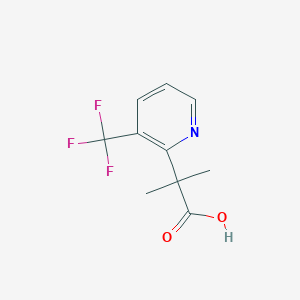
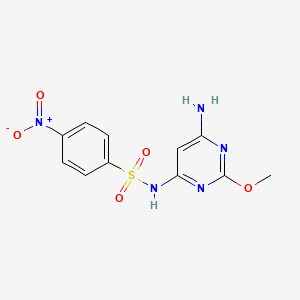
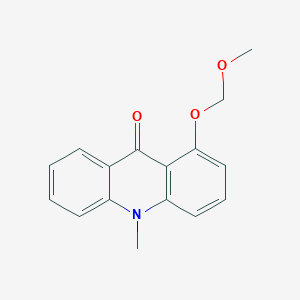
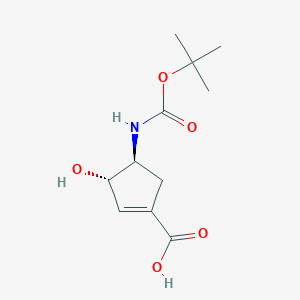

![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
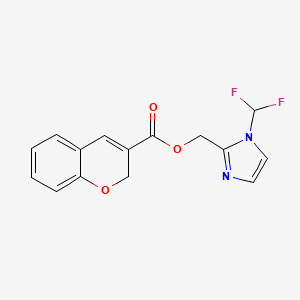
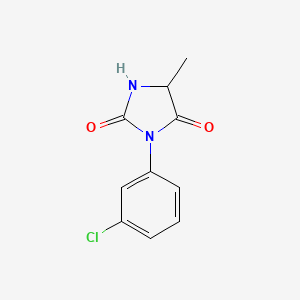
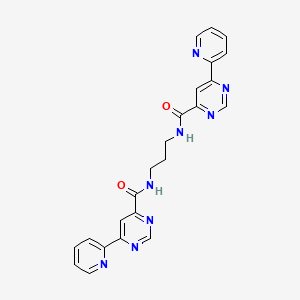

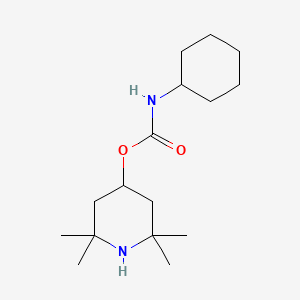
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)
![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
